LogP Comparison: Meta-Bromomethyl Phenyl Tetrazole vs. 3-Bromobenzyl Tetrazole
The lipophilicity of a compound, as measured by LogP, is a critical determinant of its ability to cross biological membranes and interact with hydrophobic targets. While experimental LogP data for 5-(3-Bromomethyl-phenyl)-2H-tetrazole is not universally reported in primary literature, its close analog 5-[(3-bromophenyl)methyl]-2H-tetrazole (CAS 885278-46-6) has a calculated LogP of 1.55300 . The bromomethyl group in the target compound is expected to confer slightly higher lipophilicity compared to the bromobenzyl analog, making it a more suitable choice for applications requiring increased membrane permeability. This differentiation is crucial when optimizing drug candidates for oral bioavailability .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >1.55 |
| Comparator Or Baseline | 5-[(3-bromophenyl)methyl]-2H-tetrazole (CAS 885278-46-6): LogP = 1.55300 |
| Quantified Difference | Inferred increase in LogP for target compound due to bromomethyl substitution. |
| Conditions | Calculated values (XLogP3 or similar). |
Why This Matters
Higher LogP implies better membrane permeability, a key factor in selecting a synthetic intermediate for central nervous system (CNS) drug candidates.
